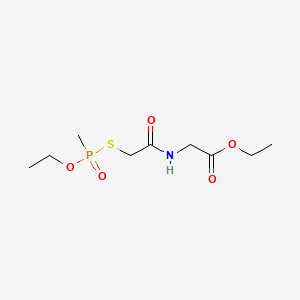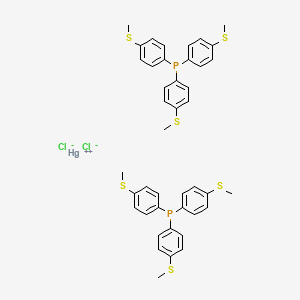
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is a complex organometallic compound that features mercury in its +2 oxidation state, coordinated with tris(4-methylsulfanylphenyl)phosphane and dichloride ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride typically involves the reaction of mercury(II) chloride with tris(4-methylsulfanylphenyl)phosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
HgCl2+P(C6H4SMe)3→Hg(P(C6H4SMe)3)Cl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity. Techniques such as recrystallization and chromatography are often employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: Ligand exchange reactions where the phosphane or chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing agents: Such as nitric acid or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrazine.
Ligand exchange: Using other phosphines or halides under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction could produce elemental mercury.
Aplicaciones Científicas De Investigación
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride has several scientific research applications:
Catalysis: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-phosphorus bonds.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride exerts its effects involves the coordination of the mercury center with various ligands, influencing its reactivity and interactions with other molecules. The phosphane ligands stabilize the mercury center, while the chloride ligands can participate in further chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as catalysis or biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of methylsulfanyl groups.
Tris(2-methoxyphenyl)phosphine: Another related compound with different substituents on the phenyl rings.
Trimesitylphosphine: Features mesityl groups instead of methylsulfanyl groups.
Uniqueness
Mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride is unique due to the presence of the methylsulfanyl groups, which can influence its electronic properties and reactivity. This makes it distinct from other phosphane ligands and mercury complexes, offering unique advantages in specific applications.
Propiedades
Número CAS |
74039-81-9 |
|---|---|
Fórmula molecular |
C42H42Cl2HgP2S6 |
Peso molecular |
1072.6 g/mol |
Nombre IUPAC |
mercury(2+);tris(4-methylsulfanylphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21PS3.2ClH.Hg/c2*1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XXSCUYWLKLELIC-UHFFFAOYSA-L |
SMILES canónico |
CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.CSC1=CC=C(C=C1)P(C2=CC=C(C=C2)SC)C3=CC=C(C=C3)SC.[Cl-].[Cl-].[Hg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


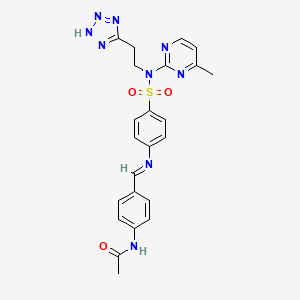
![Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B14436005.png)

![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
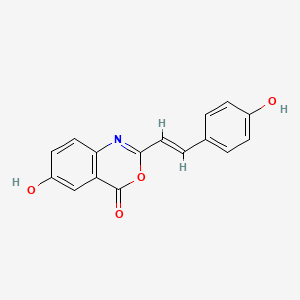
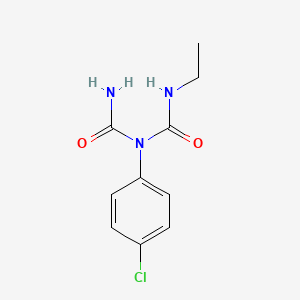
![2-[(3-Methylphenyl)sulfanyl]-2,3-dihydro-1H-indene](/img/structure/B14436037.png)

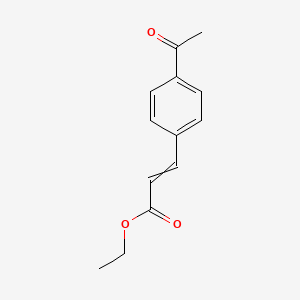
![O-[Di-tert-butyl(fluoro)silyl]hydroxylamine](/img/structure/B14436062.png)
